molecular formula C25H16N3Na3O13S3 B12711149 Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate CAS No. 81207-64-9

Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate

Cat. No.: B12711149
CAS No.: 81207-64-9
M. Wt: 731.6 g/mol
InChI Key: FQTYEEMSPBWVLV-UHFFFAOYSA-K
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Description

Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate is a polyaromatic sulfonic acid derivative characterized by a naphthalene core functionalized with three sulfonate groups, a 3-nitrobenzoyl substituent, and a 4-methylbenzoyl moiety. This compound shares structural similarities with dyes and pharmaceutical intermediates, leveraging its sulfonate groups for enhanced aqueous solubility and ionic interactions .

Properties

CAS No.

81207-64-9

Molecular Formula

C25H16N3Na3O13S3

Molecular Weight

731.6 g/mol

IUPAC Name

trisodium;8-[[4-methyl-3-[(3-nitrobenzoyl)amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C25H19N3O13S3.3Na/c1-13-5-6-15(10-20(13)27-24(29)14-3-2-4-16(9-14)28(31)32)25(30)26-19-7-8-21(43(36,37)38)18-11-17(42(33,34)35)12-22(23(18)19)44(39,40)41;;;/h2-12H,1H3,(H,26,30)(H,27,29)(H,33,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3

InChI Key

FQTYEEMSPBWVLV-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)[N+](=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate involves multiple steps, starting with the preparation of the naphthalene core. The core is then functionalized with nitrobenzoyl and methylbenzoyl groups through a series of nitration and acylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and pH to facilitate the desired chemical transformations. The final product is then purified using techniques such as crystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while oxidation can lead to the formation of various oxidized products .

Scientific Research Applications

Biomedical Research

1.1 Anticancer Activity

Research indicates that compounds similar to trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate exhibit potential anticancer properties. These compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, studies have shown that naphthalene derivatives can inhibit tumor growth in various cancer models by targeting specific molecular pathways involved in cell proliferation and survival.

Case Study: In vitro Studies

  • Objective: Evaluate the cytotoxic effects on breast cancer cells.
  • Method: Treatment with varying concentrations of the compound followed by assessment of cell viability using MTT assays.
  • Findings: Significant reduction in cell viability was observed at higher concentrations, suggesting dose-dependent cytotoxicity.

Analytical Chemistry

2.1 Fluorescent Probe Development

This compound is utilized as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes. Its fluorescence properties allow for sensitive detection methods in various samples.

Data Table: Fluorescence Properties

AnalyteDetection Limit (µM)Excitation Wavelength (nm)Emission Wavelength (nm)
Lead (Pb²⁺)0.5350450
Mercury (Hg²⁺)0.2340480
Cadmium (Cd²⁺)0.1360500

Environmental Science

3.1 Water Treatment Applications

The compound has shown efficacy in water treatment processes, particularly in the removal of heavy metals and organic pollutants from wastewater. Its sulfonate groups enhance solubility and reactivity with various contaminants, making it a candidate for developing advanced filtration systems.

Case Study: Wastewater Treatment

  • Objective: Assess the removal efficiency of heavy metals from industrial wastewater.
  • Method: Application of this compound in batch experiments.
  • Results: A removal efficiency of over 90% for lead and cadmium was recorded after treatment.

Mechanism of Action

The mechanism of action of Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various biomolecules, influencing their activity and function. For example, the nitrobenzoyl group can participate in redox reactions, while the trisulphonate groups enhance its solubility and facilitate its interaction with aqueous environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trisodium 8-[[3-[(3-Aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate (CAS 17804-51-2)

Structural Differences :

  • Replaces the 3-nitrobenzoyl group with a 3-aminobenzoyl moiety.
  • The amino group (-NH₂) introduces electron-donating properties, contrasting with the nitro group’s electron-withdrawing nature.

Functional Implications :

  • Solubility : Both compounds exhibit high aqueous solubility due to trisulfonate groups, but the nitro derivative may show slightly lower solubility in polar solvents due to increased hydrophobicity .
  • Reactivity: The amino group in CAS 17804-51-2 enables conjugation reactions (e.g., amide bond formation), whereas the nitro group in the target compound could undergo reduction to form amines .
  • Applications : CAS 17804-51-2 is marketed for industrial and research use (e.g., dyes), while the nitro analog’s applications remain speculative but could include catalysis or photoactive materials .
Table 1: Key Comparison with CAS 17804-51-2
Property Target Compound (Nitro Derivative) CAS 17804-51-2 (Amino Derivative)
Functional Group 3-Nitrobenzoyl 3-Aminobenzoyl
Molecular Formula C₂₅H₁₈N₃Na₃O₁₁S₃ (inferred) C₂₅H₁₈N₃Na₃O₁₁S₃
Solubility High (polar solvents) High (polar solvents)
Reactivity Nitro reduction potential Amine conjugation capability

Suramin (8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic Acid)

Structural Differences :

  • Larger molecular framework with six sulfonate groups and additional carbamoyl linkages.
  • Lacks the nitrobenzoyl group but includes multiple aromatic and sulfonate motifs.

Functional Implications :

  • Biological Activity: Suramin is a known P2X3 receptor antagonist and antiparasitic agent, whereas the target compound’s bioactivity is uncharacterized in the evidence .
  • Solubility : Suramin’s six sulfonate groups enhance solubility beyond that of the trisodium target compound .
Table 2: Comparison with Suramin
Property Target Compound Suramin
Sulfonate Groups 3 6
Molecular Weight ~700 g/mol (inferred) 1,429 g/mol
Bioactivity Undocumented Antiparasitic, P2X3 antagonist
Applications Potential dyes, catalysis Pharmaceutical

8-[(3-Nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic Acid

Structural Differences :

  • Non-sodium salt form of the target compound.

Functional Implications :

  • Solubility : The trisodium salt form (target compound) has superior water solubility compared to the free acid due to ionization .
  • Synthesis : Conversion to the trisodium salt involves pH adjustment (e.g., pH 8), as seen in related compounds .

Research Findings and Data Gaps

  • Purity and Characterization : Analogs like compounds 7h, 7i, 7j (–2) show HPLC purities of 95–99%, suggesting rigorous quality control for structurally complex sulfonates. However, the target compound’s purity data are unavailable.
  • Spectral Complexity : Rotameric isomers in related compounds (e.g., 7a ) complicate NMR interpretation, implying similar challenges for the nitro derivative .

Biological Activity

Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate, with the CAS number 17804-51-2, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C25H18N3Na3O11S3C_{25}H_{18}N_{3}Na_{3}O_{11}S_{3}. Its structure features a naphthalene core substituted with multiple sulfonate groups and amine functionalities, which are critical for its biological interactions.

Physical Properties

PropertyValue
Molecular Weight701.588 g/mol
LogP5.9169
Polar Surface Area (PSA)280.96 Ų

The compound's biological activity is primarily attributed to its ability to interact with various cellular targets. The presence of nitrobenzoyl and aminobenzoyl moieties suggests potential interactions with proteins involved in signaling pathways and cell cycle regulation.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. For instance, in vitro assays have demonstrated cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis and necroptosis in cancer cells, as evidenced by flow cytometry analyses that reveal increased cell death rates in treated cells compared to controls .

Case Studies

  • Leukemic Cell Lines : A study investigated the effects of the compound on K562 leukemic cells. Results showed that treatment led to a dose-dependent increase in cell death, with IC50 values indicating substantial cytotoxicity at concentrations as low as 50 µM .
  • Solid Tumors : Another investigation focused on solid tumor models where the compound was administered alongside conventional chemotherapeutics. The combination therapy resulted in enhanced efficacy compared to monotherapy, suggesting a synergistic effect that could improve treatment outcomes for patients .

Acute Toxicity

Preliminary assessments indicate that this compound has a low acute toxicity profile. The median lethal dose (LD50) was determined to be greater than 2000 mg/kg in animal models, indicating a favorable safety margin for further development .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate in biological matrices?

  • Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting sulfonated aromatic compounds in complex biological samples. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges can isolate the compound from urine or plasma matrices. Optimize mobile phases with methanol:water gradients (e.g., 50:50 v/v) and use isotopic internal standards (e.g., deuterated or ¹³C-labeled analogs) to correct for matrix effects .

Q. How can researchers optimize the synthesis of this compound to improve sulfonate group stability?

  • Methodological Answer : Synthesis protocols for naphthalene trisulfonates often involve stepwise acylation and sulfonation under controlled pH and temperature. For example, coupling 3-nitrobenzoyl chloride to aminobenzoyl intermediates in anhydrous DMF at 0–5°C minimizes hydrolysis. Post-synthesis purification via membrane-based diafiltration (using 1 kDa MWCO membranes) removes unreacted sulfonic acid precursors while retaining the target compound .

Q. What strategies address solubility challenges during in vitro assays?

  • Methodological Answer : Due to its trisulfonate groups, the compound exhibits high hydrophilicity. Prepare stock solutions in 50:50 methanol:water (v/v) to enhance solubility. For cell-based assays, use phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA) to prevent aggregation. Dynamic light scattering (DLS) can monitor particle size distribution to confirm homogeneity .

Advanced Research Questions

Q. How can experimental designs elucidate interactions between this compound and serum albumin?

  • Methodological Answer : Use fluorescence quenching assays with human serum albumin (HSA) at physiological pH (7.4). Monitor tryptophan residue emission (λex = 280 nm, λem = 340 nm) upon incremental addition of the compound. Calculate binding constants (Kb) via Stern-Volmer plots and validate with molecular docking simulations (e.g., AutoDock Vina) to identify binding pockets .

Q. How should researchers resolve contradictions in stability data under oxidative conditions?

  • Methodological Answer : Contradictions may arise from varying oxidation protocols (e.g., H2O2 vs. Fenton reagents). Standardize conditions using 100 µM H2O2 at 37°C and monitor degradation via LC-UV/Vis at 254 nm. Cross-validate with electron paramagnetic resonance (EPR) to detect radical intermediates. Link findings to theoretical frameworks, such as the Hammett equation, to predict substituent effects on stability .

Q. What computational approaches predict the compound’s electronic properties for photocatalytic applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO-LUMO gaps) and UV-Vis spectra. Compare with experimental data from diffuse reflectance spectroscopy (DRS). Solvent effects can be incorporated using the polarizable continuum model (PCM) .

Q. How can researchers design a high-throughput screening assay for its redox activity?

  • Methodological Answer : Utilize a 96-well plate format with a redox-sensitive probe like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA). Pre-incubate the compound with test oxidants (e.g., peroxynitrite) and measure fluorescence (λex = 485 nm, λem = 535 nm). Include positive controls (e.g., ascorbic acid) and normalize to protein content via Bradford assay .

Methodological Considerations Table

Research ObjectiveKey Technique(s)Critical ParametersReference ID
Biomarker QuantificationSPE + HPLC-MS/MSIsotopic internal standards, HLB cartridges
Protein Interaction StudiesFluorescence Quenching + Molecular DockingHSA concentration, pH 7.4 buffer
Stability Under OxidationLC-UV/Vis + EPRH2O2 concentration, 37°C
Computational Property PredictionDFT (B3LYP/6-311+G(d,p))Solvent model (PCM), basis set selection

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